
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 is a 13C-labeled derivative of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl. This compound is primarily used for research purposes, particularly in the fields of chemistry and biology. The labeling with 13C allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves several steps, starting with the preparation of theophylline derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the benzyl group.
Methylsulfonylation: Addition of the methylsulfonyl group to the theophylline core.
13C Labeling: Incorporation of the 13C isotope into the compound.
The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity. The exact conditions can vary depending on the desired scale and purity requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and purification systems to produce the compound in bulk while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and other halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzyl derivatives.
Scientific Research Applications
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 has several scientific research applications:
Chemistry: Used as a probe in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 involves its interaction with specific molecular targets. The 13C labeling allows for detailed tracking and analysis of the compound within biological systems. The molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-(o-Fluoro-benzyl)theophylline: The non-labeled version of the compound.
8-(o-Fluoro-benzyl)theophylline methylsulfonyl: Without the 13C labeling.
Theophylline derivatives: Various derivatives with different functional groups.
Uniqueness
The primary uniqueness of 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 lies in its 13C labeling, which allows for advanced analytical techniques such as NMR spectroscopy. This makes it particularly valuable for detailed molecular studies and research applications.
Properties
Molecular Formula |
C15H15FN4O4S |
|---|---|
Molecular Weight |
368.36 g/mol |
IUPAC Name |
9-[(2-fluorophenyl)methyl]-1,3-di((113C)methyl)-8-methylsulfonylpurine-2,6-dione |
InChI |
InChI=1S/C15H15FN4O4S/c1-18-12-11(13(21)19(2)15(18)22)17-14(25(3,23)24)20(12)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3/i1+1,2+1 |
InChI Key |
LOASVMSZPWJMRK-ZDOIIHCHSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=NC2=C(N1CC3=CC=CC=C3F)N(C(=O)N(C2=O)[13CH3])[13CH3] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
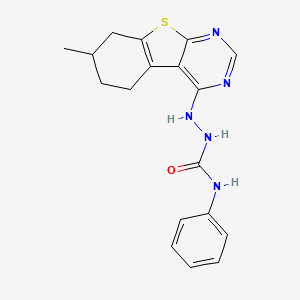
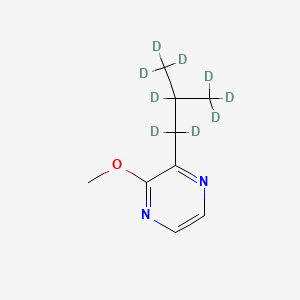
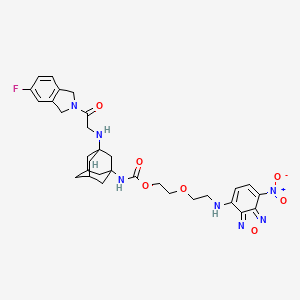
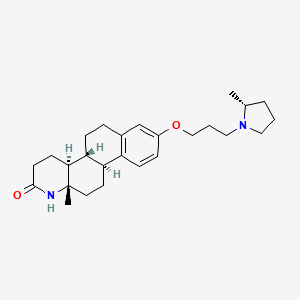
![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

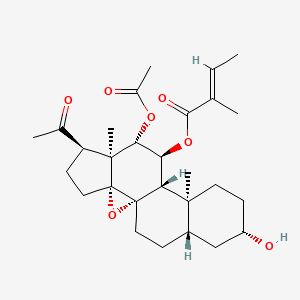
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
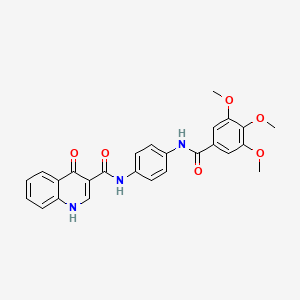
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)
